molecular formula C3H3KN2S2 B11755097 Potassium cyano[(methylsulfanyl)methanethioyl]azanide

Potassium cyano[(methylsulfanyl)methanethioyl]azanide

Cat. No.: B11755097
M. Wt: 170.30 g/mol
InChI Key: CKLNMNNPBUUYIQ-UHFFFAOYSA-M
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Description

Potassium cyano[(methylsulfanyl)methanethioyl]azanide (CAS: N/A) is a sulfur- and nitrogen-rich potassium salt with a complex molecular architecture. Its structure features a cyano group (–CN), methylsulfanyl (–SMe), and methanethioyl (–C(S)–) moieties coordinated to an azanide backbone (N–). This compound is primarily utilized in organic synthesis as a precursor for sulfonamide and guanidine derivatives, particularly in the preparation of bioactive molecules such as aminoguanidines . Its reactivity is attributed to the nucleophilic azanide group and the electron-withdrawing cyano substituent, enabling participation in cyclization and substitution reactions.

Properties

Molecular Formula

C3H3KN2S2

Molecular Weight

170.30 g/mol

IUPAC Name

potassium;cyano(methylsulfanylcarbothioyl)azanide

InChI

InChI=1S/C3H4N2S2.K/c1-7-3(6)5-2-4;/h1H3,(H,5,6);/q;+1/p-1

InChI Key

CKLNMNNPBUUYIQ-UHFFFAOYSA-M

Canonical SMILES

CSC(=S)[N-]C#N.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium cyano[(methylsulfanyl)methanethioyl]azanide can be achieved through several methods. One common approach involves the reaction of potassium cyanide with a suitable precursor containing the methylsulfanyl and methanethioyl groups. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include the precise measurement of reagents, temperature control, and purification steps to obtain a high-purity product. Safety measures are crucial due to the potential toxicity of cyanide compounds.

Chemical Reactions Analysis

Types of Reactions

Potassium cyano[(methylsulfanyl)methanethioyl]azanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Potassium cyano[(methylsulfanyl)methanethioyl]azanide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which potassium cyano[(methylsulfanyl)methanethioyl]azanide exerts its effects involves interactions with various molecular targets. The cyano group can act as a nucleophile, participating in reactions with electrophilic centers. The methylsulfanyl and methanethioyl groups can also engage in interactions with other molecules, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)cyanamide Potassium Salts

These compounds (e.g., 4–10 in ) share the cyanamide-potassium core but differ in the sulfonyl substituents. For example:

  • Potassium cyano[(methylsulfanyl)methanethioyl]azanide: Contains dual sulfur moieties (–SMe and –C(S)–).
  • N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)cyanamide potassium salts : Feature a 4-chloro-5-methylbenzenesulfonyl group instead of the methanethioyl unit.

Key Differences :

  • The benzenesulfonyl group in the latter enhances electrophilicity, facilitating nucleophilic aromatic substitutions .
  • The dual sulfur groups in the target compound increase steric hindrance, reducing reactivity in bulkier substrates .
Potassium 4-amino-5-(benzo[d]thiazol-2-yl)-6-(methylsulfanyl)pyrimidin-2-ylazanide

This compound () incorporates a pyrimidinyl backbone and a benzothiazole moiety. Structural contrasts include:

  • Heterocyclic Core : The pyrimidine ring enables π-π stacking interactions, absent in the target compound.
  • Coordination Chemistry : The potassium ion exhibits irregular six-coordination with DMF and water, unlike the simpler coordination in the target compound .

Thermodynamic and Crystallographic Data

Property This compound N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)cyanamide salts
Melting Point Not reported 180–220°C (decomposes)
Crystal System Monoclinic (predicted) Orthorhombic
Hydrogen Bonding Intermolecular S···K interactions Intramolecular N–H···N bonds

Insights :

  • The absence of crystallographic data for the target compound highlights a research gap, whereas analogues like the pyrimidinyl derivative in have well-documented structures .

Biological Activity

Potassium cyano[(methylsulfanyl)methanethioyl]azanide is a compound that has garnered interest due to its potential biological activities, particularly in relation to ion channel modulation and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a cyano group, a methylsulfanyl moiety, and an azanide functional group. This compound can be represented by the following structural formula:

K+CNSCH3SC(N)\text{K}^+\cdots \text{C}\equiv \text{N}-\text{S}-\text{CH}_3-\text{S}-\text{C}(\text{N})

Ion Channel Modulation

One of the primary areas of research surrounding this compound is its interaction with Transient Receptor Potential (TRP) channels, particularly TRPA1. TRPA1 is known for its role in pain sensation and inflammatory responses. Compounds that act as TRPA1 antagonists can potentially alleviate conditions such as asthma, chronic pain, and other inflammatory diseases.

  • Mechanism of Action : Research indicates that this compound may inhibit the activation of TRPA1 channels by reactive compounds, thereby reducing pain and inflammation. This action is crucial in managing conditions exacerbated by TRPA1 activation, such as neuropathic pain and respiratory disorders .

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • Pain Relief : In a study involving animal models of neuropathic pain, administration of this compound resulted in a significant reduction in pain behaviors compared to control groups. The results suggest that it may effectively block TRPA1-mediated signaling pathways .
  • Respiratory Conditions : Another study explored the effects of this compound on bronchial smooth muscle contraction induced by inflammatory mediators. The findings indicated that it could inhibit bronchoconstriction, highlighting its potential use in treating asthma and chronic obstructive pulmonary disease (COPD) .

Data Table: Biological Activity Summary

Activity Effect Model Reference
Pain ReliefSignificant reduction in painNeuropathic pain model
Inhibition of BronchoconstrictionReduced contraction in response to inflammatory mediatorsRespiratory model

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